2-Benzyloxy-6-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

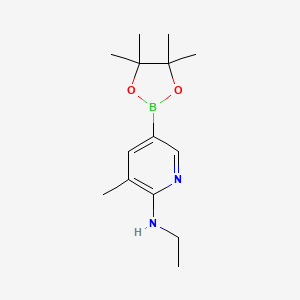

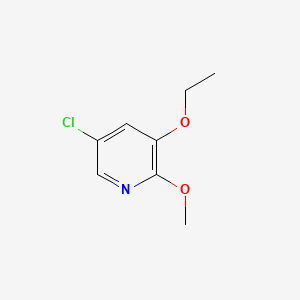

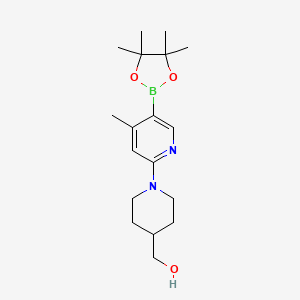

2-Benzyloxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . This compound is also known by its IUPAC name, [2-(Benzyloxy)-6-fluorophenyl]boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 . This indicates the specific arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.26±0.1 g/cm3 and a boiling point of 416.2±55.0 °C . It also has several other properties such as a molar refractivity of 64.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 194.4±5.0 cm3 .Scientific Research Applications

Synthetic Applications and Biological Activity

Benzoxaboroles, derivatives of phenylboronic acids, have seen a renewed interest in recent years due to their exceptional properties and wide range of applications. These compounds serve as building blocks and protecting groups in organic synthesis. Their unique ability to bind hydroxyl compounds allows them to function as molecular receptors for sugars and glycoconjugates. Moreover, certain benzoxaboroles exhibit biological activity and are under clinical trials, highlighting their potential in medicinal chemistry (Adamczyk-Woźniak et al., 2009).

Benzoxaborole derivatives have been explored for their therapeutic options in treating bacterial, fungal, protozoal, and viral infections, as well as for their anti-inflammatory properties. This versatility is attributed to the benzoxaborole moiety's physicochemical and drug-like properties. Notably, derivatives such as tavaborole and crisaborole are already in clinical use, indicating the significant pharmaceutical potential of benzoxaborole-based compounds (Nocentini et al., 2018).

Analytical and Environmental Applications

The analytical determination of antioxidant activity is crucial in various fields, including food engineering, medicine, and pharmacy. Phenylboronic acids and their derivatives can participate in assays based on the transfer of hydrogen atoms or electrons, utilized in antioxidant analysis or determining the antioxidant capacity of complex samples. These methods, which often rely on spectrophotometry, underscore the role of phenylboronic acid derivatives in understanding the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

Electrochemical biosensors based on phenylboronic acid and its derivatives have also shown promising developments. These biosensors are designed to detect compounds that contain diols, such as sugars, by forming boronate esters in neutral aqueous media. The use of phenylboronic acid-modified electrodes in glucose sensors is a notable example, demonstrating potential applications in monitoring and managing diabetes (Anzai, 2016).

Safety and Hazards

The safety information for 2-Benzyloxy-6-fluorophenylboronic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 2-Benzyloxy-6-fluorophenylboronic acid is likely related to its role in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, boronic acids are used as nucleophilic organic groups that are transferred from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .

Pharmacokinetics

The compound is known to be a solid at room temperature and is typically stored in a refrigerator . These characteristics may influence its bioavailability.

Result of Action

Its role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability may be affected by storage conditions, as it is typically stored in a refrigerator .

properties

IUPAC Name |

(2-fluoro-6-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRVDQVRGXXXIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659359 |

Source

|

| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-53-2 |

Source

|

| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)